Confirmed Inactivity in Importin Alpha/Beta FRET Counterscreen vs. Active Controls
In a quantitative fluorescence resonance energy transfer (FRET)-based counterscreen against the RanGTP-Importin-beta complex, the target compound exhibited no significant inhibitory activity (EC50 > 500,000 nM), confirming its unsuitability as an inhibitor of this interaction. This is in contrast to the positive control compound, CFP-Ran, which produces a robust FRET signal reduction in this assay [1]. This data positions the compound as a validated negative control for this specific HTS platform.
| Evidence Dimension | Importin-alpha/beta complex inhibition potency |
|---|---|
| Target Compound Data | EC50 > 500,000 nM (inactive) |
| Comparator Or Baseline | Positive control (CFP-Ran): expected to produce a concentration-dependent reduction in FRET ratio (IYFP/ICFP). Exact control IC50 not reported in source. |
| Quantified Difference | Target compound shows no inhibition up to the highest tested concentration, unlike active controls. |
| Conditions | FRET-based biochemical assay using YIC probe (Importin-alpha binding domain flanked by CFP and YFP), 10-point dose-response starting at 10 mM. |
Why This Matters
This confirms its identity and utility as a specialized negative control for this specific assay, preventing false positives in screening campaigns.
- [1] PubChem BioAssay AID 435026. Fluorescence Cell-Free Homogeneous Counterscreen to Identify Inhibitors of the RanGTP-Importin-beta complex. Compound tested: MLS000694562 (methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate). View Source
